molecular formula C7H8BrN5 B13919205 6-bromo-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine

6-bromo-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine

Cat. No.: B13919205
M. Wt: 242.08 g/mol
InChI Key: XYQAJAWLGPYWNM-UHFFFAOYSA-N
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Description

6-bromo-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is characterized by the presence of a bromine atom at the 6th position and two methyl groups at the N and 3 positions of the triazolo ring. It has garnered significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolo ring through a transamidation mechanism followed by nucleophilic addition and condensation . This method is advantageous due to its catalyst-free and eco-friendly nature, resulting in high yields within a short reaction time.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and energy-efficient methods, can further improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Cyclization Reactions: The triazolo ring can participate in cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. Conditions typically involve the use of polar aprotic solvents and mild bases.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are commonly used.

    Cyclization Reactions: Catalysts like palladium or copper salts, along with appropriate ligands, are often employed to facilitate cyclization.

Major Products Formed

The major products formed from these reactions include substituted triazolopyrazines, oxidized or reduced derivatives, and fused heterocyclic compounds

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of complex heterocyclic compounds and as a building block for drug discovery.

    Biology: The compound has shown promising biological activities, including antibacterial and anticancer properties.

    Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and proteins, leading to the disruption of cellular processes and induction of apoptosis in cancer cells . The exact molecular targets and pathways may vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is unique due to the presence of the bromine atom and the specific substitution pattern on the triazolo ring. This structural uniqueness contributes to its distinct chemical properties and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C7H8BrN5

Molecular Weight

242.08 g/mol

IUPAC Name

6-bromo-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine

InChI

InChI=1S/C7H8BrN5/c1-4-11-12-7-6(9-2)10-5(8)3-13(4)7/h3H,1-2H3,(H,9,10)

InChI Key

XYQAJAWLGPYWNM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=C(N=C2NC)Br

Origin of Product

United States

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